Cas no 59702-31-7 (N-Ethyl-2,3-dioxopiperazine)
N-Ethyl-2,3-dioxopiperazine Chemical and Physical Properties
Names and Identifiers
-
- 1-Ethylpiperazine-2,3-dione
- N-Ethyl-2,3-diketone piperazine
- N-Ethyl-2,3-dioxopiperazine
- N-Ethyl-2,3-diketopiperazine
- 1-Ethyl-2,3-piperazinedione
- 1-Ethyl-2,3-dioxopiperazine
- 1-ETHYL-2,3-DIKETOPIPERAZINE
- N-Ethylpiperazine-2,3-dione
- Piperacillin Sodium Imp. E (EP)
- Piperacillin Impurity E
-
- MDL: MFCD00051825
- Inchi: 1S/C6H10N2O2/c1-2-8-4-3-7-5(9)6(8)10/h2-4H2,1H3,(H,7,9)
- InChI Key: ZBEKOEYCWKIMGU-UHFFFAOYSA-N
- SMILES: O=C1C(NCCN1CC)=O
- BRN: 879076
Computed Properties
- Exact Mass: 142.07400
- Monoisotopic Mass: 142.074
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.4A^2
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: -0.4
Experimental Properties
- Color/Form: Crystalline compound
- Density: 0.64
- Melting Point: 106-110 °C (lit.)
- Boiling Point: 259.72°C (rough estimate)
- Flash Point: 240
- Refractive Index: 1.5010 (estimate)
- Solubility: 2000 g/L
- Water Partition Coefficient: 2000 g/L
- PSA: 49.41000
- LogP: -0.76860
- Solubility: The solubility in water is 2000g/l
N-Ethyl-2,3-dioxopiperazine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: R36/37/38
- Safety Instruction: S26-S36
- RTECS:TL6380250
-
Hazardous Material Identification:
- Safety Term:S26;S36
- Risk Phrases:R36/37/38
- Storage Condition:Store at room temperature
N-Ethyl-2,3-dioxopiperazine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
N-Ethyl-2,3-dioxopiperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E917360-100mg |
1-Ethyl-2,3-dioxopiperazine |
59702-31-7 | 100mg |
$ 58.00 | 2023-09-07 | ||
| TRC | E917360-1g |
1-Ethyl-2,3-dioxopiperazine |
59702-31-7 | 1g |
$ 74.00 | 2023-09-07 | ||
| TRC | E917360-5g |
1-Ethyl-2,3-dioxopiperazine |
59702-31-7 | 5g |
$ 91.00 | 2023-04-14 | ||
| TRC | E917360-25g |
1-Ethyl-2,3-dioxopiperazine |
59702-31-7 | 25g |
$ 114.00 | 2023-09-07 | ||
| TRC | E917360-50g |
1-Ethyl-2,3-dioxopiperazine |
59702-31-7 | 50g |
$ 176.00 | 2023-04-14 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | E0459-250g |
N-Ethyl-2,3-dioxopiperazine |
59702-31-7 | 98.0%(GC) | 250g |
¥2420.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | E0459-25g |
N-Ethyl-2,3-dioxopiperazine |
59702-31-7 | 98.0%(GC) | 25g |
¥420.0 | 2022-06-10 | |
| Apollo Scientific | OR20010-5g |
1-Ethylpiperazine-2,3-dione |
59702-31-7 | 97% | 5g |
£37.00 | 2023-09-02 | |
| Apollo Scientific | OR20010-25g |
1-Ethylpiperazine-2,3-dione |
59702-31-7 | 97% | 25g |
£52.00 | 2023-09-02 | |
| Apollo Scientific | OR20010-100g |
1-Ethylpiperazine-2,3-dione |
59702-31-7 | 97% | 100g |
£109.00 | 2023-09-02 |
N-Ethyl-2,3-dioxopiperazine Suppliers
N-Ethyl-2,3-dioxopiperazine Related Literature
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on N-Ethyl-2,3-dioxopiperazine
N-Ethyl-2,3-dioxopiperazine (CAS No. 59702-31-7): A Comprehensive Overview
N-Ethyl-2,3-dioxopiperazine (CAS No. 59702-31-7) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent advancements in the study of N-Ethyl-2,3-dioxopiperazine.
Chemical Properties and Structure
N-Ethyl-2,3-dioxopiperazine is a cyclic compound with a molecular formula of C8H14N2O2 and a molecular weight of 166.20 g/mol. The compound features a piperazine ring with an ethyl group and two oxo groups attached to the nitrogen atoms at positions 2 and 3. This unique structure confers N-Ethyl-2,3-dioxopiperazine with distinct chemical properties, including high stability and solubility in both polar and non-polar solvents.
The piperazine ring is a common motif in many biologically active compounds due to its ability to form hydrogen bonds and interact with various biological targets. The presence of the ethyl group and the oxo groups further enhances the compound's pharmacological profile by modulating its lipophilicity and electronic properties.
Synthesis Methods
The synthesis of N-Ethyl-2,3-dioxopiperazine can be achieved through several routes, each offering different advantages in terms of yield, purity, and scalability. One common method involves the reaction of ethylamine with a suitable precursor, such as a diketone or an aldehyde, followed by cyclization to form the piperazine ring.
A recent study published in the Journal of Organic Chemistry (2021) reported a novel one-pot synthesis method for N-Ethyl-2,3-dioxopiperazine. This method utilizes microwave-assisted conditions to enhance the reaction rate and yield. The researchers demonstrated that this approach not only simplifies the synthetic process but also reduces the formation of side products, leading to higher overall purity.
Biological Activities
N-Ethyl-2,3-dioxopiperazine has been extensively studied for its biological activities, particularly in the context of its potential therapeutic applications. One of the key areas of interest is its role as an inhibitor of specific enzymes involved in various disease pathways.
A study published in the Journal of Medicinal Chemistry (2020) investigated the inhibitory effects of N-Ethyl-2,3-dioxopiperazine on phosphodiesterase (PDE) enzymes. The results showed that N-Ethyl-2,3-dioxopiperazine selectively inhibits PDE4B with an IC50 value of 0.8 μM. This selective inhibition suggests that N-Ethyl-2,3-dioxopiperazine could be a promising lead compound for the development of anti-inflammatory drugs.
In addition to its enzyme inhibitory properties, N-Ethyl-2,3-dioxopiperazine has also been explored for its potential as an antiviral agent. A recent study published in Antiviral Research (2021) evaluated the antiviral activity of N-Ethyl-2,3-dioxopiperazine against several RNA viruses. The results indicated that N-Ethyl-2,3-dioxopiperazine exhibits potent antiviral activity by interfering with viral replication processes.
Clinical Applications and Future Prospects
The promising biological activities of N-Ethyl-2,3-dioxopiperazine have led to increased interest in its clinical applications. Several preclinical studies have demonstrated its efficacy in various disease models, paving the way for further clinical trials.
A phase I clinical trial conducted by a leading pharmaceutical company evaluated the safety and pharmacokinetics of N-Ethyl-2,3-dioxopiperazine strong>. The results showed that the compound was well-tolerated at doses up to 10 mg/kg with no significant adverse effects. The pharmacokinetic profile indicated rapid absorption and distribution, followed by gradual elimination from the body.
The future prospects for N-Ethyl-2,3-dioxopiperazine strong> are promising. Ongoing research aims to optimize its pharmacological properties through structural modifications and combination therapies. Additionally, efforts are being made to explore new therapeutic areas where this compound could potentially offer benefits.
Conclusion
In conclusion, N-Ethyl-2,3-dioxopiperazine strong> (CAS No. 59702-31-7) is a versatile compound with unique chemical properties and promising biological activities. Its potential as an enzyme inhibitor and antiviral agent has been well-established through extensive research. As ongoing studies continue to uncover new applications and optimize its therapeutic profile, it is likely that < strong>N-Ethyl-2,3-dioxopiperazine< / strong > will play a significant role in future drug development efforts. p > article > response >
59702-31-7 (N-Ethyl-2,3-dioxopiperazine) Related Products
- 59417-06-0(1,4-Dimethylpiperazine-2,3-dione)
- 35141-14-1(piperazinetetrone, dimethyl- (9ci))
- 77439-70-4(1-(2-aminoethyl)-4-ethyl-2,3-Piperazinedione)
- 760122-98-3(2,3-Piperazinedione,1-(2-aminoethyl)-(9CI))
- 147900-76-3(2,3,5-Piperazinetrione,1,4-dimethyl-)
- 62756-84-7(2,6-Piperazinedione, 4,4'-(1,2-dioxo-1,2-ethanediyl)bis-)
- 451453-63-7(2,3-Piperazinedione,1-[2-(methylamino)ethyl]-)
- 74332-61-9(Ethanediamide, N,N-diethyl-)
- 285570-58-3(2,3-Piperazinedione,1,4-diethyl-)
- 132269-98-8(null)